molecular formula C20H21N3O3S2 B6562408 1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1021213-33-1

1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No. B6562408
CAS RN: 1021213-33-1
M. Wt: 415.5 g/mol
InChI Key: DIBOUWNMWYVZMN-UHFFFAOYSA-N
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Description

The compound “1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine” is a complex organic molecule that contains several functional groups. These include a benzenesulfonyl group, a methylsulfanyl group, a phenyl group, an oxadiazole ring, and a piperidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzenesulfonyl group could potentially be introduced using a compound like benzenesulfonyl chloride . The methylsulfanyl group could be introduced using a reagent like methylsulfonyl chloride . The exact synthetic route would depend on many factors, including the desired yield, cost of reagents, and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzenesulfonyl and methylsulfanyl groups would likely add significant steric bulk to the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzenesulfonyl group is a good leaving group, meaning it could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl groups could potentially increase the compound’s solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how the compound interacts with biological macromolecules, which in turn would be influenced by its molecular structure .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on the functional groups present, it’s possible that this compound could pose hazards such as skin and eye irritation .

properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-27-17-9-7-15(8-10-17)19-21-20(26-22-19)16-11-13-23(14-12-16)28(24,25)18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBOUWNMWYVZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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